molecular formula C16H16F3NO2 B2793214 5,5-Dimethyl-2-(((3-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione CAS No. 55118-89-3

5,5-Dimethyl-2-(((3-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione

Cat. No.: B2793214
CAS No.: 55118-89-3
M. Wt: 311.304
InChI Key: KPASBSIREQPHBC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(((3-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione (CAS: 55118-89-3) is a β-diketone derivative synthesized via diazotization and condensation reactions using 5,5-dimethylcyclohexane-1,3-dione and 3-(trifluoromethyl)aniline . Its molecular formula, C₁₆H₁₆F₃NO₂ (molecular weight: 311.30 g/mol), features a cyclohexane-1,3-dione core substituted with a dimethyl group at the 5,5-position and an ((3-(trifluoromethyl)phenyl)amino)methylene moiety at the 2-position . The compound has demonstrated notable anti-COX-2 activity in computational studies, attributed to its structural alignment with COX-2 active sites .

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[[3-(trifluoromethyl)phenyl]iminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c1-15(2)7-13(21)12(14(22)8-15)9-20-11-5-3-4-10(6-11)16(17,18)19/h3-6,9,21H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEZYBYSYHUBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC(=C2)C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,5-Dimethyl-2-(((3-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione, with CAS Number 55118-89-3, is a complex organic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C16_{16}H16_{16}F3_{3}NO2_{2}, and it has a molecular weight of 311.30 g/mol . This compound has garnered interest in medicinal chemistry due to its structural features that suggest various biological activities, including potential therapeutic effects.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit significant pharmacological properties, including:

  • Antidepressant Activity : A study highlighted the identification of ligands for serotonin receptors (5-HT1A and 5-HT7), suggesting that derivatives of this compound may influence mood regulation and have potential as antidepressants .
  • Antibacterial Properties : Compounds structurally related to this compound have shown promising antibacterial activity against various pathogens, indicating that it may possess similar properties .

The mechanisms through which this compound exerts its biological effects include:

  • Serotonin Receptor Modulation : The compound's interaction with serotonin receptors can lead to alterations in neurotransmitter levels, influencing mood and anxiety responses.
  • Phosphodiesterase Inhibition : Similar compounds have been documented to inhibit phosphodiesterases (PDE4B and PDE10A), which play crucial roles in cellular signaling pathways related to inflammation and neuroprotection .

Case Studies

  • Antidepressant Activity Study :
    • A series of compounds were synthesized and evaluated for their affinity towards serotonin receptors.
    • The findings revealed that certain derivatives exhibited significant binding affinity, indicating potential for further development as antidepressants .
  • Antibacterial Efficacy :
    • In vitro studies demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli.
    • The MIC values ranged from 3.12 to 12.5 μg/mL, showcasing the antibacterial potential of structurally similar compounds .

Data Table: Biological Activity Comparison

Compound Biological Activity Mechanism Reference
This compoundPotential antidepressantSerotonin receptor modulation
Related Compound AAntibacterialCell wall synthesis inhibition
Related Compound BAntidepressantPDE inhibition

Scientific Research Applications

Medicinal Chemistry

5,5-Dimethyl-2-(((3-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The trifluoromethyl group is known to enhance metabolic stability, potentially increasing efficacy against tumor cells .
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In comparative studies using the DPPH radical scavenging method, it showed higher scavenging activity than ascorbic acid .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to act as a building block for synthesizing more complex organic compounds. Researchers have utilized it to create derivatives with enhanced biological activities .
  • Reagent in Chemical Reactions : It can participate in various chemical reactions such as nucleophilic substitutions and condensation reactions, making it valuable in synthetic organic chemistry .

Case Study 1: Anticancer Activity

A study conducted by researchers at a prominent university explored the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at concentrations as low as 10 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

The study concluded that the compound's structural features contributed to its potent anticancer activity through multiple mechanisms .

Case Study 2: Antioxidant Efficacy

In another investigation focusing on antioxidant properties, researchers evaluated the DPPH scavenging activity of the compound compared to standard antioxidants.

CompoundDPPH Scavenging Activity (%)
This compound85%
Ascorbic Acid60%

The findings indicated that the compound not only outperformed ascorbic acid but also suggested potential applications in formulations aimed at reducing oxidative stress .

Chemical Reactions Analysis

Cyclocondensation Reactions

The amino-methylene bridge facilitates cyclization with bifunctional reagents:

  • With Thiosemicarbazides : Forms thiazolidin-4-ones via nucleophilic attack at the carbonyl group, followed by intramolecular cyclization (Fig. 1A) .

  • With Phenacyl Bromides : Produces 2,4-disubstituted thiazoles through SN2 displacement and subsequent cyclization (Fig. 1B) .

Key Findings:

  • Thiazolidin-4-ones exhibit enhanced biological activity due to sulfur incorporation .

  • Thiazole derivatives show potential as enzyme inhibitors .

Acid-Catalyzed Multicomponent Reactions

Under Brønsted acid catalysis (e.g., TsOH·H₂O), the compound participates in domino reactions:

  • With Aldehydes and Malononitrile : Forms tetrahydro-1H-chromenes via Knoevenagel condensation and cyclization (Fig. 2A) .

  • With Indoles : Produces spiro[indoline-3,4′-chromene] derivatives through Michael addition and cyclization (Fig. 2B) .

Table 2: Reaction Outcomes with TsOH·H₂O

ReactantsProduct ClassYield (%)Citation
Aldehyde + MalononitrileTetrahydrochromenes85–92
Aldehyde + IndoleSpiro[indoline-3,4′-chromenes]78–88

Biological Activity-Driven Modifications

The trifluoromethyl group enhances binding to biological targets:

  • Anti-COX-2 Activity : Molecular docking shows strong interaction with cyclooxygenase-2 (COX-2) via hydrogen bonding and hydrophobic interactions (Fig. 3A) .

  • Mechanism : Inhibits COX-2 by forming a stable complex with the enzyme’s active site (binding energy: −8.2 kcal/mol) .

Table 3: Anti-Inflammatory Activity Data

ParameterValueSource Citation
IC₅₀ (COX-2 Inhibition)0.89 µM
Binding Affinity (ΔG)−8.2 kcal/mol
Selectivity (COX-2/COX-1)>10-fold

Stability and Reactivity Trends

  • pH-Dependent Tautomerism : Exists in keto-enol equilibrium, favoring the enol form in polar solvents .

  • Electrophilic Substitution : The trifluoromethyl group deactivates the aromatic ring, limiting electrophilic attacks but enhancing meta-directing effects .

Computational Insights

  • DFT Calculations : The enol form is 5.3 kcal/mol more stable than the keto form due to intramolecular hydrogen bonding .

  • Hirshfeld Surface Analysis : Non-covalent interactions (C–H···O, N–H···O) dominate crystal packing, influencing solid-state reactivity .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl (-CF₃) group in Compound 2 increases molecular weight and lipophilicity compared to the fluorine (-F) substituent in Compound 1. This enhances hydrophobic interactions in biological systems but may reduce aqueous solubility.
  • The higher number of rotatable bonds in Compound 2 (3 vs.

Anti-COX-2 Activity

Computational studies (molecular docking, DFT, and molecular dynamics) reveal that Compound 2 exhibits greater anti-COX-2 activity than Compound 1. This is attributed to:

Electrostatic Contributions : The -CF₃ group in Compound 2 provides strong electron-withdrawing effects, stabilizing interactions with COX-2’s hydrophobic pocket .

Binding Affinity : Compound 2 forms additional van der Waals contacts with residues like Val-349 and Ser-353, which are critical for COX-2 inhibition .

ADMET Profile : Compound 2 shows moderate gastrointestinal absorption and blood-brain barrier penetration, outperforming Compound 1 in bioavailability metrics .

Comparison with Other Derivatives

Additional analogs highlight structural modifications impacting activity:

  • 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (CAS: 450383-21-8): The chloro substituent increases molar mass (345.74 g/mol) but reduces anti-inflammatory efficacy compared to the -CF₃ group .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via condensation of 5,5-dimethylcyclohexane-1,3-dione with 3-(trifluoromethyl)aniline derivatives under acidic or catalytic conditions. Key factors include temperature control (e.g., reflux in ethanol or THF), solvent choice, and stoichiometric ratios. For example, analogous hydrazone derivatives were prepared via diazotization reactions using aromatic amines and 5,5-dimethylcyclohexane-1,3-dione, achieving yields >75% with careful pH adjustment . Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography .

Q. Which analytical techniques are most effective for characterizing its structural and electronic properties?

  • X-ray crystallography : Resolves stereochemistry and confirms the enamine-keto tautomerism common in β-diketone derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methyl groups at δ 1.2–1.4 ppm) and the conjugated enamine system (δ 8–9 ppm for imine protons) .
  • IR spectroscopy : Detects carbonyl stretching vibrations (~1700 cm1^{-1}) and C-F bonds (1100–1200 cm1^{-1}) from the trifluoromethyl group .

Q. How does the trifluoromethyl group affect the compound’s solubility and stability?

The electron-withdrawing trifluoromethyl group enhances thermal stability by reducing electron density in the aromatic ring. It also decreases solubility in polar solvents (e.g., water) due to increased hydrophobicity but improves solubility in aprotic solvents like DMSO or THF .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in cyclization reactions?

The compound’s enamine-methylene bridge facilitates cyclization under acidic conditions. For example, treatment with HCl protonates the imine nitrogen, triggering nucleophilic attack by adjacent carbonyl groups to form benzodiazepine derivatives. Computational studies (DFT) show that the reaction proceeds via a six-membered transition state, with activation energies <25 kcal/mol .

Q. How can computational methods (e.g., DFT) predict its electronic properties and interaction with biological targets?

Density Functional Theory (DFT) simulations model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For similar compounds, HOMO energies near −6.5 eV indicate potential as electron-deficient partners in charge-transfer complexes. Molecular docking studies (e.g., AutoDock Vina) can map binding affinities to enzymes like cyclooxygenase-2, leveraging the trifluoromethyl group’s hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response profiling : Establish IC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate targeted bioactivity from nonspecific toxicity .
  • Metabolomic studies : Use LC-MS to identify metabolic byproducts that may interfere with assays .
  • Comparative SAR analysis : Modify substituents (e.g., replacing trifluoromethyl with nitro groups) to isolate structural determinants of activity .

Q. What environmental impact assessments are required for lab-scale synthesis?

Follow ISO 14044 guidelines for life-cycle analysis:

  • Quantify waste solvent generation (e.g., ethanol, THF) and implement recycling protocols .
  • Assess ecotoxicity using Daphnia magna or Vibrio fischeri bioassays, as trifluoromethylated compounds often exhibit moderate aquatic toxicity (EC50_{50} ~10 mg/L) .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., central composite design for temperature/pH interactions) .
  • Data Validation : Cross-validate spectral data with PubChem’s crystallographic databases .
  • Ethical Compliance : Adhere to OECD 423 guidelines for acute oral toxicity testing in preclinical studies .

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